![molecular formula C21H16ClN3O4S2 B2594760 3-((4-clorofeniletil)carbamoil)-5-oxo-1-tioxo-4,5-dihidro-1H-tiazolo[3,4-a]quinazolina-8-carboxilato de metilo CAS No. 1110970-62-1](/img/no-structure.png)

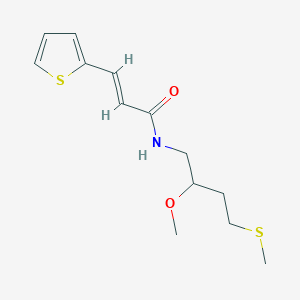

3-((4-clorofeniletil)carbamoil)-5-oxo-1-tioxo-4,5-dihidro-1H-tiazolo[3,4-a]quinazolina-8-carboxilato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

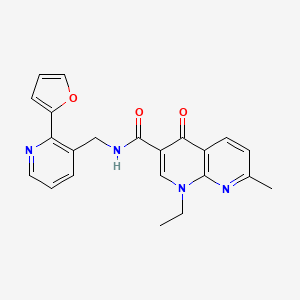

Quinazolinone is a heterocyclic chemical compound, a quinazoline with a carbonyl group in the C4N2 ring . These compounds are of interest in medicinal chemistry . Derivatives of quinazolines constitute a large group of chemicals with a wide range of biological properties .

Synthesis Analysis

Common routes to quinazolines involve condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . Quinazolinone derivatives have drawn more and more attention in the synthesis and bioactivities research .Molecular Structure Analysis

The structure-activity analysis showed that replacing the hydrogen atom at the 10-position of the phthalazino[1,2-b]quinazolin-8-one skeleton with a halogen atom or a methyl substituent increases the cytotoxicity .Chemical Reactions Analysis

Quinazolinone derivatives are reactive, as shown by the ease of their condensation with aldehydes to give the corresponding 2-styryl derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can vary widely depending on the specific compound and its substituents .Aplicaciones Científicas De Investigación

- Mecanismo: Los estudios de acoplamiento molecular revelaron orientaciones de unión en el sitio activo de c-Met, un receptor asociado con la progresión del cáncer .

- Compuesto 4-(4-(bis(etiltio)metil)bencil) quinazolina: Este compuesto exhibió eficacia terapéutica contra CMV (virus del mosaico del pepino) y el virus Y de la papa. Sus valores de EC50 fueron mejores que los de la ningnanmicina disponible comercialmente .

Actividad Anticancerígena

Propiedades Antivirales

Litiación de la Cadena Lateral

Mecanismo De Acción

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate' involves the condensation of 2-amino-4-chlorobenzophenone with thiourea, followed by cyclization with ethyl chloroacetate and subsequent reaction with methyl chloroformate and 4-chlorophenethylamine. The resulting product is then treated with sodium hydroxide to obtain the final compound.", "Starting Materials": [ "2-amino-4-chlorobenzophenone", "thiourea", "ethyl chloroacetate", "methyl chloroformate", "4-chlorophenethylamine", "sodium hydroxide" ], "Reaction": [ "Condensation of 2-amino-4-chlorobenzophenone with thiourea in the presence of ethanol to form 2-amino-4-chloro-phenyl)-1,3-thiazole-5-carboxamide", "Cyclization of 2-amino-4-chloro-phenyl)-1,3-thiazole-5-carboxamide with ethyl chloroacetate in the presence of potassium carbonate to form ethyl 2-(2-(2-amino-4-chlorophenyl)-1,3-thiazol-4-yl)acetate", "Reaction of ethyl 2-(2-(2-amino-4-chlorophenyl)-1,3-thiazol-4-yl)acetate with methyl chloroformate and 4-chlorophenethylamine in the presence of triethylamine to form methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate", "Treatment of methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate with sodium hydroxide to obtain the final compound" ] } | |

Número CAS |

1110970-62-1 |

Fórmula molecular |

C21H16ClN3O4S2 |

Peso molecular |

473.95 |

Nombre IUPAC |

methyl 3-[2-(4-chlorophenyl)ethylcarbamoyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate |

InChI |

InChI=1S/C21H16ClN3O4S2/c1-29-20(28)12-4-7-14-15(10-12)25-17(24-18(14)26)16(31-21(25)30)19(27)23-9-8-11-2-5-13(22)6-3-11/h2-7,10H,8-9H2,1H3,(H,23,27)(H,24,26) |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NCCC4=CC=C(C=C4)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2594677.png)

![6-[(8Z,11Z)-8,11-Heptadecadienyl]salicylic acid](/img/structure/B2594678.png)

![4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2594679.png)

![N-(2,5-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2594680.png)

![2-(4,5-Dimethylthiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2594686.png)

![benzo[b]thiophen-2-yl(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2594690.png)

![3-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B2594691.png)

![3-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2594699.png)